molecular formula C12H17N3O2 B8275658 2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile

2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile

Cat. No. B8275658
M. Wt: 235.28 g/mol
InChI Key: AEXHXWCKYHJUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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properties

Product Name

2-{2-[2-(Dimethylamino)ethoxy]ethoxy}pyridine-4-carbonitrile

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-[2-[2-(dimethylamino)ethoxy]ethoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C12H17N3O2/c1-15(2)5-6-16-7-8-17-12-9-11(10-13)3-4-14-12/h3-4,9H,5-8H2,1-2H3

InChI Key

AEXHXWCKYHJUMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCOC1=NC=CC(=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a DMF (30 mL) solution of 2-[2-(dimethylamino)ethoxy]ethan-1-ol (3.33 g, 25 mmol) was added NaH (60% in mineral oil, 900 mg, 22.5 mmol, hexane washed) and heated at 50° C. for 2 h. The warm sodium alkoxide solution was added to 2-chloro-4-cyanopyridine (3.12 g, 22.5 mmol) in DMF (10 mL). After the addition, the reaction mixture was heated to 70° C. for 2 h, then DMF was removed in vacuo. The residue was partitioned between CH2Cl2/H2O. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo to give a light yellow oil (5.6 g). MS: 236 (M+1). Calc'd. for C12H17N3O2—235.29.
[Compound]
Name
sodium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

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